Compound Description: Vestipitant is a potent and selective NK1 receptor antagonist discovered during research efforts to identify novel drug-like NK1 receptor antagonists. It exhibits high in vitro potency and selectivity for the NK1 receptor, desirable pharmacokinetic properties, and in vivo activity. These characteristics led to its selection as a drug candidate for further development. []
Relevance: Vestipitant shares a core structure with 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid: a 4-fluoro-2-methylphenyl substituent attached to a piperazine ring. This structural similarity highlights the exploration of substituted C-phenylpiperazine derivatives as potential NK1 receptor antagonists, demonstrating a connection to the target compound's potential pharmacological properties. []
Compound Description: 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a key intermediate in the synthesis of Nebivolol, a novel antihypertensive agent. Its synthesis involves a multi-step process including esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation. The chosen synthetic route, due to its mild conditions and readily available reagents, is considered suitable for industrial production. []
Relevance: While not directly structurally analogous to 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, this compound highlights the importance of fluorine substitution in medicinal chemistry. The presence of fluorine in both compounds, albeit in different positions, suggests a potential commonality in their design strategy aimed at optimizing pharmacological properties. []
Compound Description: Ethyl 3-(4-pyridinylamino)-1H-indole-2-carboxylic acid, along with numerous other ester derivatives of 3-(substituted amino)-1H-indole-2-carboxylic acid and 3-(substituted amino)benzo(b)thiophene-2-carboxylic acid, have been investigated for their potential to inhibit interleukin-4 gene expression. This research explores the use of these compounds in pharmaceutical compositions for treating various conditions, including allergy, asthma, rhinitis, dermatitis, B lymphomas, tumors, bacterial infections, and viral infections. []
Relevance: Although this compound belongs to a different chemical class than 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, it showcases the therapeutic potential of compounds containing heterocyclic rings with substituted amino groups. The piperazine ring of the target compound, bearing a pyrimidin-2-yl substituent, resembles the substituted amino group of this indole derivative, suggesting a potential shared interest in exploring heterocyclic compounds with diverse substitutions for therapeutic applications. []
Compound Description: This compound, along with its corresponding pyrazole derivative, was synthesized from 2-acetyl-4-chloro-5-methylphenyl 2,3,4,5-tetrafluorobenzoate and tested for its antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of nitro and oxygen groups within these compounds demonstrated increased antibacterial activity compared to compounds lacking these groups. []
Relevance: Although belonging to a different class than 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, this compound shares a common element: a fluorine-substituted aromatic ring. While the target compound features a single fluorine atom, this compound incorporates multiple fluorine atoms in a tetrafluorophenyl group. This similarity reflects a common strategy in medicinal chemistry to modulate pharmacological properties through fluorine substitution. []
6-Chloro-2-(Pentafluorophenyl)-4H-chromen-4-one
Compound Description: This compound, along with its corresponding pyrazole derivative, was synthesized from 2-acetyl-4-chlorophenyl pentafluorobenzoate and evaluated for its in vitro antibacterial activity. The compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with results indicating that the presence of nitro and oxygen groups enhanced antibacterial activity. []
Relevance: Similar to the previous compound, 6-Chloro-2-(Pentafluorophenyl)-4H-chromen-4-one also emphasizes the utilization of fluorine substitution in drug design. It shares this feature with 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, suggesting a common approach to modifying pharmacological activity through the introduction of fluorine atoms into the molecular structure. []
3-Acetyl-5,6-Dihydro-2-methyl-1,4-oxathiin
Compound Description: This compound undergoes ring cleavage upon treatment with hydrazine, resulting in the formation of 4-(2-hydroxyethylthio)-3,5-dimethylpyrazole. This reaction highlights the susceptibility of 3-carbonyl-substituted 5,6-dihydro-1,4-oxathiins to ring opening via nucleophilic attack by nitrogen on the C-2 position. []
Relevance: While structurally dissimilar to 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, 3-Acetyl-5,6-dihydro-2-methyl-1,4-oxathiin provides a contrasting example of heterocyclic chemistry. The target compound's piperazine ring represents a stable heterocyclic structure, whereas this compound exemplifies the potential reactivity and ring opening of certain heterocyclic systems under specific conditions. []
Relevance: Although structurally distinct from 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, compound 6d exhibits similar structural elements: a substituted phenyl ring linked to a heterocyclic ring, in this case, thiazole. The presence of the 4-methylpiperazin-1-yl substituent in 6d mirrors the pyrimidin-2-ylpiperazine moiety in the target compound. This structural analogy suggests a shared interest in exploring heterocyclic compounds with diverse substitutions for therapeutic applications. []
Compound Description: 4-Amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester served as the starting material for the development of a series of eight novel quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives. These derivatives were evaluated for their antibacterial activity against various microorganisms. []
Relevance: This compound exemplifies a quinoline derivative employed as a scaffold for synthesizing compounds with potential antibacterial activity. While structurally dissimilar to 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, this research underscores the broader context of exploring diverse heterocyclic scaffolds, including quinolines, in the search for new therapeutic agents. []
BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]
Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator studied for its vasodilatory effects in ovine pulmonary artery. Research suggests that its relaxation mechanisms involve both sGC activation and stimulation of the sodium pump, providing new insights into the compound's pharmacological action. []
Relevance: Although belonging to a different class than 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, BAY 41-2272 shares a crucial structural feature: a pyrimidin-4-ylamine moiety. This shared structural element highlights the potential significance of this chemical group in modulating biological activity. []
Compound Description: VUF 5834 is a small-molecule CXCR3 antagonist with submicromolar affinity, serving as a lead structure in the development of novel CXCR3 antagonists. Structural modifications of VUF 5834 led to the identification of key substituents for improving affinity at the human CXCR3 receptor, advancing the understanding of structure-activity relationships for this class of compounds. []
Relevance: While not directly structurally analogous to 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, VUF 5834 demonstrates the relevance of exploring various heterocyclic scaffolds, including quinazolinones, in drug discovery. Both compounds highlight the importance of exploring diverse heterocyclic rings with specific substitutions for targeting biological activity. []
Compound Description: MAK683 is a potent and orally bioavailable EED inhibitor under clinical development for cancer treatment. Preclinical studies demonstrate its favorable pharmacokinetic profile, characterized by low to moderate plasma clearances, high oral exposure, and moderate to high oral bioavailability. MAK683 undergoes extensive hepatic metabolism across multiple species, primarily involving oxidation, glucuronidation, and sulphation pathways. []
Relevance: While structurally distinct from 1-[(4-fluoro-2-methylphenyl)acetyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, MAK683 highlights the significance of incorporating fluorine into drug design. Both compounds utilize a fluorine-substituted aromatic ring, suggesting a shared strategic approach to influence pharmacological properties. Additionally, both compounds incorporate a nitrogen-containing heterocycle (piperazine in the target compound and a triazolopyrimidine core in MAK683), highlighting the importance of heterocyclic moieties in drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.